N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide
Description
N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, a morpholine moiety, and a nitrophenoxy group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C23H27N5O5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C23H27N5O5/c1-2-9-27-21-8-3-17(14-20(21)25-22(27)15-26-10-12-32-13-11-26)24-23(29)16-33-19-6-4-18(5-7-19)28(30)31/h3-8,14H,2,9-13,15-16H2,1H3,(H,24,29) |
InChI Key |
TWBQYSKHVPFGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the morpholine and nitrophenoxy groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzodiazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
